5-Cyclohexyl-2h-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

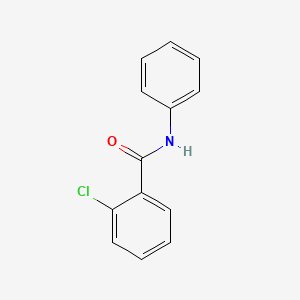

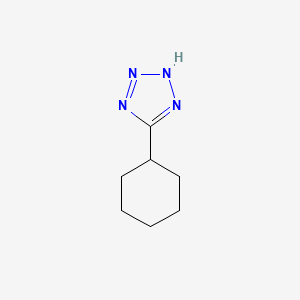

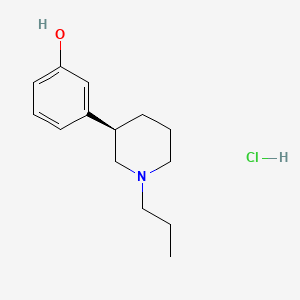

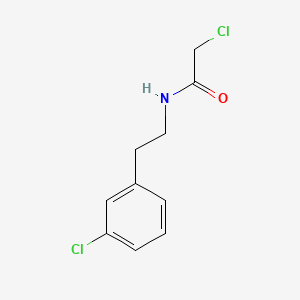

5-Cyclohexyl-2h-tetrazole is a chemical compound with the molecular formula C7H12N4 . It is also known by other names such as 6280-34-8, 5-cyclohexyl-1h-1,2,3,4-tetrazole, 5-cyclohexyl-1h-tetrazole, Nsc11115, Schembl2704429, and Schembl13783347 .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A significant number of publications have appeared on the development of antifungal drugs involving the tetrazole ring .Molecular Structure Analysis

The molecular weight of 5-Cyclohexyl-2h-tetrazole is 152.20 g/mol . The InChI Key for this compound is KIHDBKOCKDPBTR-UHFFFAOYSA-N . The Canonical SMILES structure is C1CCC(CC1)C2=NNN=N2 .Chemical Reactions Analysis

Tetrazoles, including 5-Cyclohexyl-2h-tetrazole, can react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They can also undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

5-Cyclohexyl-2h-tetrazole has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 1 and a Topological Polar Surface Area of 54.5 Ų . The compound has a Formal Charge of 0 and a Complexity of 122 .Applications De Recherche Scientifique

Structural Analysis and Crystallography

Research into the structural aspects of tetrazole derivatives, including compounds similar to 5-Cyclohexyl-2H-tetrazole, has been conducted to understand their crystallography and molecular conformation. For instance, studies have shown that the cyclohexane ring adopts a chair conformation, which is a common structural feature allowing for a variety of interactions and applications in material science and organic synthesis (A. Mohan et al., 2010).

Synthesis and Chemical Properties

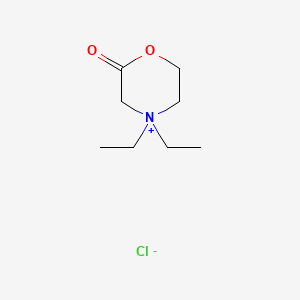

The synthesis of N-cyclohexyl-5-(4'-chlorobutyl)-1H-tetrazole demonstrates the chemical versatility of tetrazole compounds, showing their utility as intermediates in the production of platelet aggregation inhibitor drugs. This underlines the tetrazole's importance in developing new pharmaceuticals, highlighting their role beyond simple drug components to crucial intermediaries in drug synthesis (Jia-Jun Yi, 2003).

Material Science and Coordination Chemistry

Tetrazole compounds have been studied for their ability to form coordination polymers with metals, offering interesting chemical and physical properties such as second harmonic generation, fluorescence, and ferroelectric behaviors. These properties are crucial for developing new materials with specific electronic, optical, or magnetic characteristics, expanding the applications of tetrazoles in material science and organic synthesis (Hong Zhao et al., 2008).

Pharmaceutical Applications

While excluding direct applications in drug development, it's noteworthy to mention the role of tetrazole derivatives as bioisosteres for carboxylic acids in medicinal chemistry. This application is significant for the development of clinical drugs, where tetrazoles can replace carboxylic acids to improve metabolic stability and other physicochemical properties of pharmaceutical compounds. Such applications underscore the importance of tetrazoles in designing new drug molecules with enhanced efficacy and safety profiles (Rupali Mittal & S. Awasthi, 2019).

Catalysis and Synthetic Chemistry

The catalytic applications of tetrazoles have been explored in various chemical reactions, including the synthesis of 5-substituted 1H-tetrazoles. These studies reveal the potential of tetrazoles as catalysts or catalytic intermediates in organic synthesis, opening up new pathways for the efficient and eco-friendly production of chemical compounds (İbrahim Esirden et al., 2015).

Safety And Hazards

Orientations Futures

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They are being actively studied and are in various stages of clinical trials . The development of new synthetic methods and the improvement of classical procedures for the preparation of tetrazole derivatives are important areas of future research .

Propriétés

IUPAC Name |

5-cyclohexyl-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h6H,1-5H2,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHDBKOCKDPBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279038 |

Source

|

| Record name | 5-cyclohexyl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclohexyl-2h-tetrazole | |

CAS RN |

6280-34-8 |

Source

|

| Record name | NSC11115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-cyclohexyl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1346081.png)

![5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1346091.png)